N-(4-acetylphenyl)-4-tert-butylbenzamide is an organic compound classified as an aromatic amide. It features a phenyl ring substituted with an acetyl group and a tert-butyl group, which contributes to its unique chemical properties. This compound is primarily used in scientific research, particularly in the fields of medicinal chemistry and materials science. Its molecular formula is CHNO and it has a molecular weight of approximately 255.34 g/mol .
The synthesis of N-(4-acetylphenyl)-4-tert-butylbenzamide typically involves the reaction of 4-acetylphenylamine with 4-tert-butylbenzoyl chloride. This reaction is facilitated by a base such as triethylamine and is conducted in an organic solvent like dichloromethane under reflux conditions. The general steps are as follows:
After the reaction, purification is achieved through recrystallization or column chromatography to isolate the desired product in high purity .
In industrial settings, the synthesis can be scaled up using continuous flow reactors, which enhance efficiency and yield. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure product purity .
N-(4-acetylphenyl)-4-tert-butylbenzamide can undergo several chemical reactions:
The mechanism of action for N-(4-acetylphenyl)-4-tert-butylbenzamide varies based on its application but generally involves interactions with biological targets such as enzymes or receptors. The acetyl and tert-butyl groups influence the compound's binding affinity and specificity towards these targets, making it a candidate for therapeutic applications .
Relevant analyses include spectral methods such as nuclear magnetic resonance (NMR) and mass spectrometry to confirm structure and purity .
N-(4-acetylphenyl)-4-tert-butylbenzamide has several significant applications:
This compound's versatility makes it valuable across various scientific fields, contributing to ongoing research aimed at uncovering new applications and mechanisms of action.
The synthesis of N-(4-acetylphenyl)-4-tert-butylbenzamide (CAS 301157-92-6) relies on coupling 4-tert-butylbenzoic acid with 4-aminoacetophenone. This amide bond formation typically employs carbodiimide-based coupling agents (e.g., DCC or EDC) under anhydrous conditions. The reaction proceeds via nucleophilic acyl substitution, where the amine group of 4-aminoacetophenone attacks the activated carbonyl of 4-tert-butylbenzoic acid, yielding the target benzamide with >95% purity after crystallization [2]. Key challenges include suppressing racemization and ensuring regioselectivity, particularly given the acetyl group’s potential interference. Alternative routes involve Schotten-Baumann conditions (aqueous NaOH, interfacial reaction), though yields are lower (~70%) due to hydrolysis side reactions. The molecular structure is confirmed via 1H-NMR (δ 1.35 ppm, t-butyl; δ 2.55 ppm, acetyl CH₃; δ 7.8–8.0 ppm, aromatic protons) and mass spectrometry ([M+H]⁺ m/z 296.2) [2] [3].
Table 1: Synthesis Optimization Parameters
Condition | Yield (%) | Purity (%) | Side Products |
---|---|---|---|
DCC/DMAP, CH₂Cl₂, 24h | 92 | >95 | <5% N-acylurea |
EDC/HOBt, DMF, 12h | 88 | 94 | <3% hydrolyzed acid |
Schotten-Baumann, 0°C, 1h | 70 | 85 | 15% 4-aminoacetophenone hydrolysis |
The para-acetyl group (-COCH₃) on the aniline moiety critically influences electronic distribution and conformational stability. Spectroscopic analyses reveal that the carbonyl group (C=O) of the acetyl fragment participates in intramolecular steric interactions with the adjacent amide bond, imposing torsional restrictions that reduce rotational freedom. This constraint stabilizes a near-planar conformation between the benzamide and acetylphenyl rings (dihedral angle <15°), as evidenced by X-ray crystallography of analogous compounds [3] [4]. Computational studies (DFT/B3LYP) further demonstrate the acetyl group’s electron-withdrawing nature, which:
N-(4-Acetylphenyl)-4-tert-butylbenzamide’s relevance to myosin light chain phosphatase (MLCP) inhibition stems from structural parallels with validated MLCP inhibitors featuring thiazole or benzamide cores. As shown in [1], thiazole-based MLCP inhibitors (e.g., fluorescent probe PMC-3356144) exploit metal-coordinating nitrogen and hydrophobic substituents to bind PP1C’s catalytic site (Ki = 0.8 μM). In contrast, the benzamide scaffold—particularly with tert-butyl and acetylphenyl groups—prioritizes:
Table 2: Scaffold Comparison in MLCP Inhibition
Scaffold | IC₅₀ (μM) | LogP | Key Binding Interactions | Cellular GI₅₀ (CRPC) |
---|---|---|---|---|
Thiazole (PMC) | 0.8 | 3.5 | Zn²⁺ chelation, MYPT1 allostery | 5.2 μM |
Benzamide (this) | 12.4* | 4.2 | Van der Waals (t-butyl), H-bond (amide C=O) | 18.7 μM* |
Chromone-benzimidazole [4] | 9.1 | 5.0 | Phenolic H-bonding, π-stacking | 14.3 μM |
*Estimated via molecular modeling and surrogate assays [1] [4]
The benzamide’s advantage lies in synthetic modularity—e.g., installing fluorine at the acetyl group (cf. [8]) could enhance binding entropy by 2.3 kcal/mol, as modeled for analogous FtsZ inhibitors. However, thiazoles outperform in potency due to covalent interaction potential [1] [8].
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8